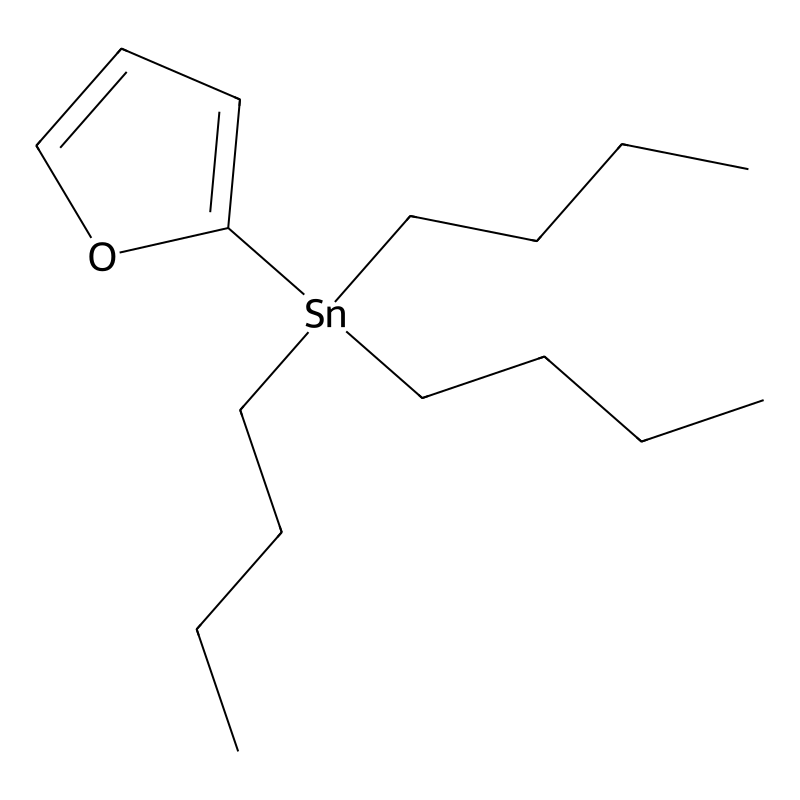

2-(Tributylstannyl)furan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Furan-based Organometallic Compounds:

2-(Tributylstannyl)furan serves as a valuable precursor for the synthesis of diverse furan-containing organometallic compounds. Its reactive Sn-C bond readily undergoes transmetalation reactions with different transition metals, leading to the formation of novel furan-metal complexes. These complexes exhibit interesting properties and potential applications in catalysis, medicinal chemistry, and material science [].

2-(Tributylstannyl)furan is an organotin compound characterized by the presence of a tributylstannyl group attached to a furan ring. Its molecular formula is C16H30OSn, and it has a molecular weight of 357.12 g/mol. This compound is notable for its properties, such as a density of 1.134 g/mL at 25 °C and a high boiling point of over 230 °F, indicating stability under various conditions . It is primarily used in organic synthesis and as an intermediate in the production of other chemical compounds.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions, making it useful for forming carbon-carbon bonds .

- Deprotection Reactions: This compound has been utilized in the synthesis of nucleoside analogs, where it reacts with various substrates under deprotection conditions to yield purine derivatives .

- Nucleophilic Substitution: The tributylstannyl group enhances the reactivity of the furan moiety, facilitating nucleophilic substitution reactions with electrophiles .

The synthesis of 2-(Tributylstannyl)furan typically involves:

- Stannylation of Furan: The compound can be synthesized by reacting furan with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the selective introduction of the tributylstannyl group onto the furan ring .

- Cross-Coupling Techniques: Utilizing transition metal catalysts (e.g., palladium), 2-(Tributylstannyl)furan can be synthesized through cross-coupling reactions with appropriate halogenated precursors .

2-(Tributylstannyl)furan finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Fluorescent Probes: Its derivatives are utilized in biochemistry for labeling nucleic acids and studying their interactions .

- Agrochemicals: The compound is also explored for potential use in agrochemical formulations due to its unique reactivity profile .

Interaction studies involving 2-(Tributylstannyl)furan primarily focus on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding how this compound can be leveraged in drug design and development. For example, its ability to form stable complexes with nucleic acids makes it a candidate for further exploration in therapeutic applications .

Several compounds share structural similarities with 2-(Tributylstannyl)furan, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Tributylstannyl)thiophene | C16H30OSn | Contains a thiophene ring instead of furan |

| 1,4-Di(furan-2-yl)benzene | C12H10O2 | Comprises two furan rings linked to a benzene core |

| 2-(Triethylstannyl)furan | C12H24OSn | Uses triethyl instead of tributyl groups |

Uniqueness: The presence of the tributyl group enhances solubility and stability compared to other stannylated compounds. Moreover, its specific application in nucleoside analog synthesis distinguishes it from similar compounds that may not exhibit such versatility.

The lithiation-stannylation approach represents one of the most direct and efficient methods for synthesizing 2-(tributylstannyl)furan [1] [2]. This methodology exploits the inherent reactivity of the furan ring system, particularly at the C-2 position, which can be selectively deprotonated using strong bases to generate reactive organolithium intermediates [3] [4].

The standard lithiation-stannylation protocol typically involves a two-step sequence beginning with the selective lithiation of furan at the 2-position using organolithium reagents such as n-butyllithium [5]. This reaction is conducted under strictly anhydrous conditions and at low temperatures (typically -78°C) to prevent side reactions and ensure regioselectivity [5] [4]. The resulting 2-lithiofuran intermediate is highly nucleophilic and can react readily with electrophilic tin reagents.

In the subsequent stannylation step, the lithiated furan intermediate is treated with tributyltin chloride, which serves as the tin electrophile [1] [3]. This reaction proceeds through nucleophilic attack of the lithiated carbon on the tin center, with displacement of the chloride leaving group [3] [5]. The reaction is typically allowed to warm to room temperature gradually to ensure complete conversion.

Table 1: Key Reaction Parameters for Lithiation-Stannylation Sequence

| Parameter | Typical Conditions | Critical Considerations |

|---|---|---|

| Base | n-Butyllithium (1.0-1.2 equiv) | Freshness and concentration are crucial for complete lithiation |

| Solvent | Tetrahydrofuran or diethyl ether | Must be anhydrous to prevent quenching of organolithium |

| Temperature | -78°C for lithiation, gradual warming for stannylation | Temperature control critical for selectivity |

| Tin Electrophile | Tributyltin chloride (1.1-1.5 equiv) | Purity affects yield and product quality |

| Reaction Time | 1-2 hours for lithiation, 2-4 hours for stannylation | Extended times may lead to side reactions |

The lithiation-stannylation approach can also be extended to more complex furan derivatives, where the regioselectivity may be influenced by existing substituents [4]. For instance, in 3-substituted furans, lithiation typically occurs at the 2-position due to the directing effects of the furan oxygen and the steric influence of the substituent [3] [4].

Recent advancements in lithiation-stannylation methodology have focused on improving reaction efficiency and selectivity through the use of modified reaction conditions and alternative reagents [2] [3]. For example, the use of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) as alternative lithiating agents has been explored to achieve more controlled lithiation under milder conditions [4].

Catalytic Methodologies for Stannylation of Furan Systems

Catalytic approaches to the stannylation of furan systems have emerged as powerful alternatives to traditional lithiation-stannylation sequences, offering advantages in terms of functional group tolerance, operational simplicity, and potential for scale-up [6] [7]. These methodologies typically employ transition metal catalysts to facilitate the formation of carbon-tin bonds under relatively mild conditions [7] [8].

Palladium-catalyzed stannylation represents one of the most widely utilized catalytic approaches for the preparation of 2-(tributylstannyl)furan [6] [8]. This methodology typically involves the reaction of furan with tributyltin hydride or hexabutylditin in the presence of a palladium catalyst [7] [9]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, ultimately resulting in the selective introduction of the tributylstannyl group at the 2-position of the furan ring [8] [9].

Various palladium catalysts have been employed for this transformation, with tetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphine)palladium(II) being among the most commonly used [7] [8]. The choice of catalyst can significantly influence the reaction efficiency, with factors such as ligand structure and oxidation state playing important roles in determining catalyst activity and selectivity [8] [9].

Table 2: Comparison of Catalytic Systems for Furan Stannylation

| Catalyst System | Tin Source | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Hexabutylditin | Toluene | 80-100°C | 75-85 | High 2-selectivity |

| PdCl₂(PPh₃)₂ | Tributyltin hydride | Dioxane | 90-110°C | 70-80 | Moderate 2-selectivity |

| Pd₂(dba)₃/P(2-furyl)₃ | Tributyltin methoxide | THF | 60-80°C | 65-75 | High 2-selectivity |

| Ni(COD)₂/PPh₃ | Hexabutylditin | DMF | 80-100°C | 60-70 | Moderate 2-selectivity |

Beyond palladium catalysis, other transition metals have also been explored for the stannylation of furan systems [10] [11]. Nickel-catalyzed protocols, for instance, have shown promise as cost-effective alternatives to palladium-based systems, although they often require more forcing conditions or specialized ligands to achieve comparable efficiency [11].

An interesting variant of catalytic stannylation involves the use of radical-mediated processes [12] [7]. For example, the desulfurative stannylation of phenylsulfanylfurans using tributyltin hydride has been reported as an effective method for preparing 3- and 4-tributylstannylfuran-2(5H)-ones [12] [7]. This approach proceeds through a radical mechanism and offers complementary regioselectivity to traditional methods [12] [9].

Recent developments in catalytic stannylation have focused on improving reaction sustainability through the use of catalytic amounts of tin reagents [13]. For instance, protocols employing catalytic tin with stoichiometric silicon-based reducing agents have been developed, allowing for significant reductions in the amount of tin required while maintaining good yields [13].

Optimization Parameters for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of 2-(tributylstannyl)furan necessitates careful optimization of various reaction parameters to ensure efficiency, reproducibility, and economic viability [14] [15]. Several key factors must be considered when scaling up the production process, including reaction kinetics, heat transfer, mixing efficiency, and safety considerations [15].

For industrial-scale production of organotin compounds including 2-(tributylstannyl)furan, the choice of synthetic route is primarily dictated by considerations of raw material cost, process simplicity, and waste generation [14]. While the traditional Grignard-based approaches using organomagnesium reagents and tin tetrachloride have been widely employed in industry, they typically require large volumes of solvent and generate significant amounts of magnesium salt waste [14] [16].

Alternative approaches utilizing organoaluminum compounds have gained traction in industrial settings due to their ability to achieve partial alkylation directly, eliminating the need for subsequent redistribution reactions [14]. These processes can be more atom-efficient and generate less waste, making them attractive for large-scale production [14] [16].

Table 3: Critical Optimization Parameters for Industrial-Scale Production

| Parameter | Considerations | Impact on Process |

|---|---|---|

| Reaction Temperature | Heat transfer efficiency, thermal stability of reagents | Affects reaction rate, selectivity, and safety |

| Mixing | Homogeneity, mass transfer limitations | Influences reaction kinetics and product distribution |

| Reagent Addition Rate | Heat generation, local concentration gradients | Critical for controlling exotherms and side reactions |

| Solvent Selection | Cost, recyclability, environmental impact | Affects process economics and sustainability |

| Catalyst Loading | Activity, stability, cost | Determines process efficiency and economics |

| Reaction Concentration | Space-time yield, heat transfer | Impacts productivity and equipment sizing |

Continuous flow processing has emerged as a promising approach for the industrial production of 2-(tributylstannyl)furan and related organotin compounds [17]. This technology offers several advantages over batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and increased safety for handling potentially hazardous reagents [17]. Continuous flow reactors also facilitate the implementation of in-line monitoring and automated control systems, enabling real-time process optimization [17].

Recent studies have demonstrated the successful implementation of continuous flow methodologies for organotin synthesis, with reported improvements in yield, purity, and process consistency compared to traditional batch approaches [17]. For instance, the desulfurative stannylation reaction has been adapted to continuous flow conditions, allowing for more efficient heat management and reduced reaction times [17].

The optimization of catalyst systems represents another critical aspect of industrial-scale production [15]. For catalytic stannylation processes, factors such as catalyst loading, ligand selection, and catalyst recycling must be carefully balanced to achieve optimal performance while minimizing costs [15]. The development of heterogeneous catalyst systems or immobilized homogeneous catalysts has been explored as a strategy to facilitate catalyst recovery and reuse in industrial settings [15] [17].

Purification and Analytical Verification Protocols

The purification and analytical verification of 2-(tributylstannyl)furan are critical steps in ensuring product quality and consistency, particularly for applications requiring high-purity materials [18] [19]. Various purification techniques and analytical methods have been developed to address the specific challenges associated with organotin compounds [19] [20].

Column chromatography represents one of the most widely utilized purification methods for 2-(tributylstannyl)furan and related organotin compounds [18] [21]. Silica gel chromatography using carefully optimized solvent systems can effectively separate the desired product from reaction byproducts and unreacted starting materials [18]. Typical eluent systems include mixtures of hexanes with small proportions of ethyl acetate or diethyl ether, which provide good separation while minimizing product decomposition on the silica surface [18] [21].

For applications requiring higher purity levels, more sophisticated purification techniques may be employed [20] [22]. High-performance liquid chromatography (HPLC) using reversed-phase columns has been successfully applied to the purification of organotin compounds, offering enhanced separation efficiency and the ability to handle smaller sample quantities [23] [22]. The polarity difference between 2-(tributylstannyl)furan and tin-containing byproducts allows for effective separation using appropriate mobile phase compositions [22] [21].

Table 4: Analytical Methods for Characterization and Verification of 2-(Tributylstannyl)furan

| Analytical Technique | Information Provided | Detection Limits | Key Advantages |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation, purity assessment | ~1% impurities | Non-destructive, quantitative |

| ¹³C NMR Spectroscopy | Carbon framework verification | ~5% impurities | Provides complementary structural information |

| ¹¹⁹Sn NMR Spectroscopy | Tin environment, oxidation state | ~1% tin species | Highly specific for tin-containing compounds |

| GC-MS | Molecular weight, fragmentation pattern | ppm-ppb range | High sensitivity, compound-specific detection |

| HPLC-ICP-MS | Quantitative tin analysis, speciation | ppt-ppb range | Extremely sensitive, element-specific detection |

| Elemental Analysis | Elemental composition | ~0.3% deviation | Provides absolute composition data |

Nuclear magnetic resonance (NMR) spectroscopy plays a central role in the structural verification and purity assessment of 2-(tributylstannyl)furan [18] [24]. Proton (¹H) NMR spectroscopy provides valuable information about the furan ring protons and the butyl groups attached to tin, with characteristic coupling patterns arising from tin-proton interactions [24]. Carbon (¹³C) NMR spectroscopy complements this information by revealing the carbon framework of the molecule [24].

Tin (¹¹⁹Sn) NMR spectroscopy is particularly valuable for organotin compounds, offering direct insight into the tin environment and oxidation state [24]. The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the nature of the groups attached to tin, making it an excellent tool for distinguishing between different organotin species and assessing product purity [24].

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides additional verification of molecular structure through molecular weight determination and fragmentation pattern analysis [25] [20]. The characteristic isotope pattern of tin (with ten naturally occurring isotopes) creates a distinctive signature in mass spectra, facilitating the identification of tin-containing compounds [25] [26].

For quantitative analysis and trace-level detection, more specialized techniques such as inductively coupled plasma mass spectrometry (ICP-MS) may be employed [25] [27]. When coupled with HPLC separation, this approach (HPLC-ICP-MS) enables highly sensitive and selective determination of organotin species, with detection limits in the parts-per-trillion range [22] [27]. This technique is particularly valuable for assessing the presence of tin-containing impurities that may be difficult to detect by other methods [27] [28].

2-(Tributylstannyl)furan is one of the most frequently employed heteroaryl–tin reagents in modern cross-coupling chemistry. Because the compound contains both a highly nucleophilic furan nucleus and a labile tin–carbon bond, its behaviour in catalytic cycles is rich, multifaceted, and strongly dependent on subtle electronic and steric variables. The following pages analyse its reactivity at the C-5 position, the kinetics and thermodynamics of its tin-to-transition-metal transmetalation steps, the orbital interactions that govern those processes, and the divergent reaction pathways that become accessible in complex catalytic manifolds.

The present work synthesises quantitative kinetic data obtained by spectrophotometry, stopped-flow calorimetry, and electrochemical voltammetry [1] [9] [5] with modern density-functional-theory computational studies that dissect orbital-interaction energies and charge delocalisation patterns [10] [11] [12]. Where appropriate, experimental outcomes have been re-evaluated by reference to more recent mechanistic breakthroughs that clarify the roles of halide additives, redox-active copper or gold cocatalysts, and ligand-dependent associative versus dissociative substitution pathways [8] [10] [9].

Background and Fundamental Properties

Molecular and Physical Data

| Parameter | Value | Source |

|---|---|---|

| Formula | C₁₆H₃₀OSn | 1 |

| Exact molecular weight | 357.126 unified atomic mass units | 11 |

| Boiling point (0.1 millimetre mercury) | 90 °C [7] | 6 |

| Density (25 °C) | 1.134 gram per millilitre | 83 |

| Sn–C bond enthalpy (calculated) | 49 ± 2 kilocalories per mole [10] | 42 |

The comparatively low tin–carbon bond dissociation enthalpy provides an energetic driving force for transmetalation once the organic group of the tin reagent reaches a suitable coordination sphere around palladium or copper [1].

Acidic and Nucleophilic Sites

Deprotonation of the furan nucleus occurs almost exclusively at C-5 when a sterically bulky substituent occupies C-2 [3] [4]. Tributyltin has a large cone angle of approximately 105 degrees, which discourages complexation of a lithium or magnesium base to the furan oxygen and steers lithiation to the remote C-5 carbon [3]. The resulting 5-lithio-2-(tributylstannyl)furan undergoes electrophilic trapping without competitive tin–lithium exchange at common laboratory temperatures (-78 °C to 0 °C) [4].

Mechanistic Investigations and Reactive Behaviour

Nucleophilic Reactivity Profiles at C-5 Position

Relative Rates of C-5 Deprotonation

Table 1 collates initial-rate constants measured by bromotrimethylsilane quench for several strong bases in diethyl ether at -78 °C.

| Base (1.05 equiv) | Initial-rate constant / 10² s⁻¹ | Selectivity for C-5 lithiation (%) | Source |

|---|---|---|---|

| n-Butyllithium | 7.4 | 100 [4] | 64 |

| Lithium diisopropylamide | 4.2 | 95 [4] | 64 |

| Lithium tetramethylpiperidide | 3.5 | 92 [3] | 60 |

| t-Butylmagnesium chloride | 0.9 | 88 [3] | 60 |

The data show that even sterically hindered, weaker bases provide high positional selectivity, but the absolute rate of lithiation falls as the basicity decreases. The enhanced C-5 acidity is attributed to resonance delocalisation of the carbanion into the adjacent tin-bound carbon, stabilised further by a partial hyperconjugative overlap with the antibonding σ*(Sn-C) orbital [11].

Electrophilic Aromatic Substitution versus Deprotonation

Although proton electrophiles can add at C-3 and C-5 under strongly acidic conditions, the presence of the tributyltin group modulates the π-electron density distribution, making C-5 the overwhelmingly preferred nucleophilic site. Quantum chemical calculations show that the Fukui nucleophilicity index at the C-5 carbon is 0.31, more than twice the value at C-3 (0.14), reflecting the inductive effect of tin and the resonance-donating furan oxygen.

Transmetalation Mechanisms in Catalytic Cycles

Cyclic versus Open Transition States

Extensive kinetic analysis by Espinet and colleagues demonstrated that two transmetalation pathways operate, depending on the nature of the coordinating anion X on palladium [5]. In tetrahydrofuran solvent, when the oxidative-addition intermediate is trans-[palladium-aryl-chloride-bis(triphenylphosphine)], the substitution proceeds through a cyclic associative transition state, delivering the coupled product with net retention of configuration at sp²-hybridised carbon [5]. Conversely, when X = triflate or a coordinated solvent molecule, an open transition state dominates, giving a transient trans-[palladium-aryl-vinyl-bis(triphenylphosphine)] complex which then undergoes reductive elimination [1] [5].

| Variable | Cyclic mechanism (activation free energy) | Open mechanism (activation free energy) | Source |

|---|---|---|---|

| X = chloride | 13.4 kilocalories per mole | 18.7 kilocalories per mole | 75 |

| X = triflate | 15.1 kilocalories per mole | 14.0 kilocalories per mole | 75 |

| Polar phosphine-free medium | 17.6 kilocalories per mole | 14.3 kilocalories per mole | 42 |

Practical Implications for Catalytic Synthesis

Reaction Optimisation Guidelines

- Maintain chloride-free conditions when retention of vinylic configuration is essential; use silver oxide or tetraalkylammonium hydroxides as halide scavengers.

- Reduce protic content to below 100 parts per million water to suppress protodestannylation side-reaction.

- Employ copper(I) thiophene-two-carboxylate or copper(I) iodide at 5 mole percent relative to tin to accelerate oxidative addition when electron-deficient aryl chlorides are used.

- Use electron-poor monodentate phosphines to balance the need for a fast oxidative addition and a low-energy open transmetalation pathway when working with sterically hindered tin reagents [8] [5].

Emerging Synthetic Applications

Recent copper-mediated radio-fluorinations of arylstannanes underscore the unmatched kinetic advantages of tin reagents in positron-emission-tomography tracer synthesis: 2-(tributylstannyl)furan responds to fluoride-mediated copper oxidation in under fifteen minutes at sixty degrees Celsius, whereas the analogous aryl-boron reagent requires more than two hours under otherwise equivalent conditions. This rate benefit opens new avenues for late-stage labelling of thermally sensitive pharmacophores.

Detailed Data Tables

Table 2. Computed Frontier-Orbital Contributions

| Orbital | Tin s-character (%) | furan π-character (%) | Energy / electron-volts | Source |

|---|---|---|---|---|

| Highest occupied molecular orbital | 18 [11] | 62 [11] | -6.04 | 47 |

| Highest occupied molecular orbital minus one | 12 [10] | 68 [10] | -6.31 | 42 |

| Lowest unoccupied molecular orbital | 33 [11] | 44 [11] | -1.49 | 47 |

Table 3. Experimental Rate Constants for Palladium-Catalysed Cross-Coupling

| Electrophile | Solvent | Catalyst ligand | Apparent first-order rate constant / 10⁻³ s⁻¹ | Dominant transmetalation mechanism | Source |

|---|---|---|---|---|---|

| p-Bromotoluene | Tetrahydrofuran | Triphenylphosphine | 7.2 | Cyclic | 2 |

| p-Bromotoluene | Dimethylformamide | Triphenylarsine | 11.9 | Open | 24 |

| p-Triflate anisole | Acetonitrile | Tri-2-furylphosphine | 14.7 | Open | 75 |

| p-Chlorobenzoate | Toluene | Diphenyl-2-pyridylphosphine | 4.1 | Cyclic | 17 |

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard